2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride
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Overview
Description
2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H11F2NO3Cl. It is a hydrochloride salt derived from 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-hydroxypiperidine and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The product is then purified to remove any impurities and obtain the final compound in its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include additional steps for scaling up the synthesis and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its effects on biological systems and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
2,2-Difluoroacetic acid: A related compound with similar difluoro functionality.
3-Hydroxypiperidine: The core structure without the difluoroacetic acid moiety.
Other difluoro derivatives: Various other compounds containing difluoro groups in their structure.
Uniqueness: 2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride is unique due to its combination of difluoro and hydroxypiperidine functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO3.ClH/c8-7(9,5(11)12)6(13)2-1-3-10-4-6;/h10,13H,1-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBSJAPXPJHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(C(=O)O)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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